Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methoxyphenyl group, an oxadiazole ring, and a benzoate ester group .
Synthesis Analysis
While the specific synthesis route for this compound is not available, similar compounds are often synthesized via condensation reactions or other types of organic synthesis .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific functional groups. The oxadiazole ring is a heterocycle that can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Scientific Research Applications
Mesomorphic Behavior and Photoluminescence
A study focused on synthesizing and characterizing a series of 1,3,4-oxadiazole derivatives that include cholesteryl and methyl benzoates. These compounds, including methyl 4-(4-(5-(4-(alkoxy)phenyl)-1,3,4-oxadiazol-2-yl)phenylethynyl)benzoates, exhibited unique mesomorphic behaviors, such as nematic and smectic A mesophases, and were studied for their photoluminescent properties, showing potential for applications in materials science (Han et al., 2010).
Chemosensor for Fluoride Ions
Novel anion sensors based on methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate and similar compounds were reported for their effectiveness in sensing fluoride ions through colorimetric changes. These findings suggest applications in environmental monitoring and chemical analysis (Ma et al., 2013).
Antibacterial Activity
Research has demonstrated the antibacterial efficacy of oxadiazole derivatives, including the structural characterization and biological evaluation of compounds with potential utility in medical applications. Notably, some derivatives showed significant activity against various bacterial strains, indicating their potential as antibacterial agents (Rai et al., 2009).
Corrosion Inhibition
1,3,4-oxadiazole derivatives were also studied for their corrosion inhibition properties on mild steel in sulfuric acid, revealing that these compounds can form protective layers on metal surfaces. Such properties indicate their applicability in industrial corrosion protection (Ammal et al., 2018).
Structural Characterization for Drug Development
The structural analysis of oxadiazole derivatives has been conducted to assess their potential as spacers in the development of angiotensin II receptor antagonists. This research contributes to the field of drug development by providing insights into the molecular structures conducive to therapeutic applications (Meyer et al., 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-24-14-9-7-12(8-10-14)16-20-21-18(26-16)19-15(22)11-3-5-13(6-4-11)17(23)25-2/h3-10H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWZWNDOUPGBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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